molecular formula C8H10O3S B13596062 Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate

Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate

Cat. No.: B13596062
M. Wt: 186.23 g/mol
InChI Key: BEBYMSHMXDXJGA-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate is a β-hydroxy ester derivative featuring a thiophene ring substituted at the 3-position. Its molecular formula is C₈H₁₀O₃S, with a molecular weight of 186.23 g/mol. The compound combines a polar hydroxyl group and an ester moiety, rendering it soluble in organic solvents like THF and ethyl acetate.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 3-hydroxy-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C8H10O3S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3

InChI Key

BEBYMSHMXDXJGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CSC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions, particularly at the thiophene ring, where electrophilic substitution is common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate largely depends on its application. In the context of its use as an intermediate in pharmaceutical synthesis, it undergoes various chemical transformations to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final pharmaceutical product.

Comparison with Similar Compounds

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

  • Structure : Ethyl ester with a ketone (3-oxo) instead of a hydroxyl group.
  • Formula : C₉H₁₀O₃S.
  • Key Differences : The ketone group increases electrophilicity, enhancing reactivity in nucleophilic additions. The ethyl ester may improve lipid solubility compared to the methyl variant .

Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl

  • Structure: Amino group replaces the hydroxyl, with HCl salt formation.
  • Formula: C₈H₁₂ClNO₂S.
  • This derivative is used in peptide synthesis .

3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide

  • Structure : Thiophen-2-yl isomer with an amide instead of an ester.
  • Formula: C₁₁H₁₃FNOS.
  • Key Differences : The amide group increases metabolic stability, while the thiophen-2-yl substitution alters steric and electronic properties .

Aromatic Ring Modifications

(S)-Methyl 3-hydroxy-3-(naphthalen-1-yl)propanoate

  • Structure : Naphthalene replaces thiophene.
  • Formula : C₁₄H₁₄O₃.
  • Key Differences : The naphthalene group enhances hydrophobicity and UV absorption, useful in fluorescent probes or polymer additives .

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate

  • Structure: Pyrrole substituent added to the thiophene-propanoate core.
  • Formula: C₁₄H₁₇NO₂S.
  • Key Differences : The pyrrole ring introduces additional hydrogen-bonding sites and redox activity, relevant in catalysis .

Pharmacologically Active Analogues

Compound Name Bioactivity/Application Key Structural Feature Reference
Methyl 2-[(benzylamino)methyl]-3-hydroxy-3-(4-nitrophenyl)propanoate Hypoglycemic activity (insulin resistance modulation) Nitrophenyl and benzylamino groups
MPI128a (Methyl peptide derivative) Antiviral potency (protease inhibition) Pyrrolidin-3-yl and tert-butyl-threonine
Methyl (2S)-pyrrole-phenylpropanoate First-time isolation from Lycium chinense Formyl-pyrrole substituent

Physicochemical Properties

Property Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl
Molecular Weight 186.23 g/mol 200.24 g/mol 185.24 g/mol (free base)
Solubility Polar organic solvents Broad organic solvent compatibility Water (due to HCl salt)
Stability Sensitive to hydrolysis (ester) Oxidative stability (ketone) Hygroscopic (HCl salt)

Biological Activity

Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, hydroxyl group, and a propanoate backbone. Its molecular formula is C11H12O3SC_{11}H_{12}O_3S, and it belongs to the class of esters. The compound's structure influences its reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceutical agents, including antidepressants like duloxetine.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism involves interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate gene expression related to cell cycle regulation further supports its potential as an anticancer agent.

The mechanism of action for this compound involves several biochemical interactions:

  • Enzyme Interaction : The compound interacts with specific enzymes, influencing metabolic pathways.
  • Protein Binding : Its thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.
  • Gene Regulation : It affects the expression of genes involved in cell proliferation and apoptosis, thereby exerting its therapeutic effects.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity at concentrations as low as 50 µM, with an IC50 value indicating effective inhibition of bacterial growth.
  • Anticancer Research : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM depending on the cell line used.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound NameAntimicrobial Activity (IC50 µM)Anticancer Activity (IC50 µM)
This compound5020 - 30
DuloxetineNot applicable15 - 25
Other Thiophene DerivativesVaries (30 - 70)Varies (25 - 40)

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